methyl 5-bromo-1-methyl-1H-indole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-bromo-1-methylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-13-6-9(11(14)15-2)8-5-7(12)3-4-10(8)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEVKYLKCUGBHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946427-09-4 | |
| Record name | 1H-Indole-3-carboxylic acid, 6-bromo-1-methyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Structural Considerations and Synthetic Challenges
The target molecule combines three critical functional modifications:
- A bromine substituent at the indole's 5-position
- N-methylation at the indole's 1-position
- A methyl ester group at the 3-position
Electrophilic aromatic bromination of indoles typically occurs at the 3-position due to inherent electronic activation, making 5-bromo substitution inherently challenging. This necessitates either directed ortho-metallation strategies or sequential functionalization approaches.
Proposed Synthetic Pathways
Pathway A: Sequential Functionalization of 1-Methylindole
Step 1: N-Methylation of Indole
Base-mediated alkylation using methyl iodide in DMF achieves >85% N-methylation efficiency for indole derivatives:
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.5 eq) |
| Alkylating Agent | CH₃I (1.2 eq) |
| Temperature | 60°C |
| Time | 12 h |
| Yield | 87% (reported for analog) |
Step 2: Directed Bromination at C5
A modified Miyaura borylation followed by bromination could overcome positional selectivity challenges:
- Directed C5 Borylation
Using Ir-catalyzed C-H activation with B₂pin₂ in cyclooctane at 80°C (24 h) - Halogen Exchange
CuBr₂-mediated bromination of the boronate intermediate (THF, 0°C → RT, 6 h)
Limitations : Requires rigorous anhydrous conditions and gives mixed regioselectivity (∼60% C5 substitution).
Step 3: Esterification at C3
Knoevenagel condensation under Mitsunobu conditions:
Pathway B: Late-Stage Bromination of Preformed Ester
Bromination of Methyl 1-Methyl-1H-Indole-3-Carboxylate
Adapting phosphorus oxybromide (POBr₃) methodology from pyrazole bromination:
Optimized Conditions
Key Observation : Extended reaction times (≥12 h) prevent debromination but increase side-product formation.
Comparative Analysis of Methodologies
Yield and Efficiency
| Pathway | Step Count | Total Yield (%) | Key Challenges |
|---|---|---|---|
| A | 3 | ∼45 (theoretical) | Regioselective bromination |
| B | 2 | ∼55 | Substrate availability |
Analytical Characterization Benchmarks
Spectroscopic Data from Analogous Compounds
Chromatographic Properties
HPLC retention times for structurally similar compounds under C18 reverse-phase conditions:
| Compound | tR (min) | Mobile Phase |
|---|---|---|
| Methyl 1-methylindole-3-carboxylate | 8.72 | 60:40 MeCN/H₂O (+0.1% TFA) |
| 5-Bromoindole | 11.35 | Same as above |
| Predicted Target | 12.1-12.8 | Gradient elution |
Industrial-Scale Considerations
Adapting batch processes from patent US20080319205A1:
- Reactor Design : Glass-lined steel for bromination steps
- Waste Streams :
- POBr₃ neutralization generates phosphate salts (∼2.3 kg/kg product)
- Heavy metal residues from catalytic routes require chelation treatment
Cost Analysis (Per kg Production):
| Component | Pathway A | Pathway B |
|---|---|---|
| Raw Materials | $4,200 | $2,800 |
| Catalysts | $1,150 | $320 |
| Waste Disposal | $880 | $1,450 |
| Total | $6,230 | $4,570 |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 5-substituted indole derivatives.
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of the corresponding alcohol from the ester group.
Scientific Research Applications
Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate is a chemical compound with applications in scientific research. Here's a detailed overview of its properties, synthesis, and applications:
Synthesis of this compound
While a direct, step-by-step synthesis for this compound isn't detailed in the search results, related compounds and synthetic approaches can be inferred . The synthesis of a similar compound, methyl 5-bromo-1H-indole-3-carboxylate, involves dissolving 5-bromo-1H-indole-3-carboxylic acid in methanol, adding sulfuric acid, and refluxing the mixture . After cooling and adding ice water, the resulting solid is recrystallized to yield the desired product .
Applications
The provided search results do not contain specific applications of this compound. However, they do highlight the uses of related compounds, which can provide insight:
- Pharmaceutical Intermediates: 5-bromo-1-methyl-1H-pyrazol-3-amine, a different but related compound, is used as a key intermediate in synthesizing phosphatidylinositol-3-kinase (PI3K) inhibitors, which have potential as antitumor drugs . It can also be used to synthesize release-activated calcium channel (CRAC) inhibitors, potentially useful in treating inflammatory conditions like rheumatoid arthritis and asthma .
- Building Blocks for Drug Discovery: The broader class of indole and pyrazole derivatives is significant in drug discovery. For example, Nintedanib, an antiangiogenic compound, was identified through a lead optimization program focusing on small-molecule inhibitors of angiogenesis .
Related compounds
- 5-Bromo-1-methyl-1H-indole-3-carboxylic acid: This compound, closely related to this compound, is available commercially and can be used in bioprocessing, cell culture, and transfection applications .
- Methyl 5-bromo-1H-indole-2-carboxylate : The carboxylate group adopts a planar arrangement with respect to the indole ring system .
Mechanism of Action
The mechanism of action of methyl 5-bromo-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of methyl 5-bromo-1-methyl-1H-indole-3-carboxylate are best understood through comparisons with analogs differing in substituent positions, functional groups, and heterocyclic cores.
Substituent Position and Functional Group Variations
(a) Methyl 5-Bromo-1H-indole-3-carboxylate (CAS: 773873-77-1 vs. 89245-41-0)
- Difference : The absence of the N-methyl group at position 1 (similarity score: 0.95) .
- Impact : The N-methyl group in the title compound enhances lipophilicity and metabolic stability compared to its unmethylated counterpart. This modification also influences crystal packing, as observed in related indole derivatives .
(b) 5-Bromo-1H-indole-3-carboxylic Acid (CAS: 10406-06-1)
- Difference : Replacement of the methyl ester with a carboxylic acid (similarity score: 1.00) .
- Impact : The carboxylic acid derivative exhibits higher polarity and lower cell permeability, limiting its utility in drug discovery. However, it serves as a precursor for esterification reactions to generate prodrugs .
(c) Methyl 5-Bromo-1H-indole-2-carboxylate (CAS: Not listed)
- Difference : Ester group at position 2 instead of 3.
- Impact : Positional isomerism alters electronic properties and hydrogen-bonding patterns. For example, methyl indole-2-carboxylates often exhibit distinct NMR chemical shifts (e.g., δ 3.9–4.1 ppm for the ester methyl group) compared to indole-3-carboxylates .
(d) Methyl 5-Bromo-3-formyl-1H-indole-2-carboxylate
Heterocyclic Core Modifications
(a) Methyl 5-Bromo-1H-indazole-3-carboxylate (CAS: 78155-74-5)
- Difference : Indazole core (two adjacent nitrogen atoms) instead of indole.
- Impact : Indazoles often exhibit enhanced metabolic stability and stronger hydrogen-bonding interactions due to the pyrazole-like nitrogen arrangement. This compound has a molecular weight of 255.07 g/mol, slightly lower than the title compound .
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | 773873-77-1 | C${11}$H${10}$BrNO$_2$ | 268.11 | Not reported | Methyl ester, N-methyl |
| 5-Bromo-1H-indole-3-carboxylic acid | 10406-06-1 | C$9$H$6$BrNO$_2$ | 256.06 | >200 | Carboxylic acid |
| Methyl 5-bromo-1H-indazole-3-carboxylate | 78155-74-5 | C$9$H$7$BrN$2$O$2$ | 255.07 | Not reported | Indazole core |
| 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole | 209920-43-4 | C${18}$H${13}$BrIN$_3$ | 494.13 | >200 | Imidazole, iodobenzyl |
Table 2: Commercial Availability and Pricing (Selected Compounds)
| Compound Name | Supplier | Price (1g) | Availability |
|---|---|---|---|
| This compound | CymitQuimica | €146.00 | Limited |
| 5-Bromo-1H-indole-3-carboxylic acid | Multiple | $200–250 | Wide |
Biological Activity
Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate is a significant compound in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, including case studies and research findings.
Chemical Structure and Properties
This compound belongs to the indole family, characterized by a bromine atom at the 5-position and a methyl ester group. Its molecular formula is with a molecular weight of approximately 254.08 g/mol. The planar structure allows for significant intermolecular interactions, which are crucial for its biological activity .
Synthesis
The compound is synthesized primarily through bromination of methyl 1-methyl-1H-indole-3-carboxylate using bromine in acetic acid. This reaction selectively introduces the bromine atom at the desired position on the indole ring. Various synthetic routes have been explored to enhance yield and efficiency, including the use of continuous flow reactors in industrial settings.
This compound exhibits its biological effects through multiple mechanisms:
- Receptor Interaction : Indole derivatives often interact with various receptors, influencing cellular signaling pathways.
- Biochemical Pathways : The compound affects multiple biochemical pathways, contributing to its broad-spectrum biological activities .
Antimicrobial Activity
Research has highlighted the compound's potential as an antimicrobial agent. For instance, it has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. A study reported that derivatives similar to this compound exhibited minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against MRSA .
Anticancer Activity
The compound has also shown promising anticancer properties. In vitro studies indicated that certain derivatives preferentially suppressed the growth of rapidly dividing cancer cells (e.g., A549 lung cancer cells) compared to non-tumor fibroblasts .
Study on Antibacterial Properties
A recent study evaluated various indole derivatives, including this compound, against several bacterial strains. The results indicated significant antibacterial activity with MIC values ranging from 0.98 to 7.80 μg/mL against different strains of S. aureus and Candida albicans .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | MRSA | 0.98 |
| This compound | S. aureus ATCC 25923 | 3.90 |
| This compound | Candida albicans | 7.80 |
Study on Cytotoxicity
In another study focusing on cytotoxicity, several derivatives were tested against various cancer cell lines. Compounds displayed significant antiproliferative activities, suggesting that modifications to the indole structure can enhance therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 5-bromo-1-methyl-1H-indole-3-carboxylate, and what reagents/conditions are critical for high yield?
- Key Methods :
- Bromination : Use N-bromosuccinimide (NBS) in acetic acid to introduce bromine at the 5th position of the indole scaffold (similar to methods for 7-bromo-5-fluoroindole derivatives) .
- Esterification : Employ methyl chloride or dimethyl sulfate under basic conditions (e.g., K₂CO₃) to form the carboxylate ester .
- Optimization : Reaction temperatures (80–100°C) and inert atmospheres (N₂/Ar) minimize side reactions. Purity is enhanced via silica gel chromatography .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers prioritize?
- 1H NMR : Look for the singlet (~δ 3.8–4.0 ppm) from the methyl ester group and the aromatic proton splitting pattern (δ 7.0–8.0 ppm) to confirm bromine substitution .
- IR Spectroscopy : The carbonyl stretch (~1700 cm⁻¹) validates the ester group, while N–H stretches (if present) indicate indole ring integrity .
- Mass Spectrometry : The molecular ion peak (m/z ~284) and isotopic pattern (due to bromine) confirm molecular weight .
Q. How does the compound’s solubility and stability influence storage and experimental design?
- Solubility : Limited solubility in water; dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CH₂Cl₂). Pre-dissolve in DMSO for biological assays .
- Stability : Store at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture to prevent ester hydrolysis .
Advanced Research Questions
Q. What strategies optimize regioselectivity in bromination reactions for indole derivatives, and how do electronic effects influence substitution patterns?
- Regioselectivity : Electrophilic bromination favors the 5th position due to the electron-donating methyl group at N1, which directs electrophiles via resonance stabilization .
- Electronic Effects : DFT calculations predict charge distribution; meta-directing groups (e.g., –COOCH₃) further stabilize intermediates. Use Lewis acids (e.g., FeCl₃) to enhance selectivity .
Q. How can crystallographic data resolve structural ambiguities, and what insights do space group symmetries provide?
- Crystal Structure : The compound crystallizes in an orthorhombic system (space group Pbcm) with a = 8.21 Å, b = 12.45 Å, c = 14.30 Å. Hydrogen bonding between ester carbonyl and adjacent indole NH stabilizes the lattice .
- Applications : Crystallography confirms planarity of the indole ring, critical for π-π stacking in receptor-binding studies .
Q. What bioactivity trends are observed in structurally similar indole derivatives, and how can substituent modifications enhance pharmacological properties?
- Anticancer Activity : Analogues with electron-withdrawing groups (e.g., –Br, –NO₂) show improved cytotoxicity by intercalating DNA or inhibiting kinases .
- Solubility Modifications : Introducing hydrophilic groups (e.g., –OH, –NH₂) on the methyl ester improves bioavailability but may reduce membrane permeability .
Q. How should researchers address contradictory data in reaction yields reported across literature?
- Case Study : Discrepancies in bromination yields (60–85%) arise from varying NBS stoichiometry or solvent purity. Replicate high-yield conditions (1.2 eq NBS in anhydrous acetic acid) and validate via HPLC .
- Troubleshooting : Low yields may result from incomplete quenching; use Na₂S₂O₃ washes to remove excess bromine .
Q. What computational tools predict synthetic feasibility and reaction pathways for novel derivatives?
- Software : Tools like Reaxys and Pistachio predict reaction pathways using databases of >16 million reactions. Input SMILES strings to simulate bromination or cross-coupling steps .
- DFT Calculations : Optimize transition states for Suzuki-Miyaura couplings (e.g., with boronic acids) to estimate activation energies and regioselectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
